

An In-depth Technical Guide to the Structure and Bonding of Benzyltrimethylammonium Tribromide

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Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

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Introduction

Benzyltrimethylammonium tribromide, with the chemical formula $[C_6H_5CH_2N(CH_3)_3]Br_3$, is a quaternary ammonium polyhalide. It serves as a solid, stable, and easy-to-handle source of bromine, making it a valuable reagent in organic synthesis, particularly for bromination reactions where the use of liquid bromine is impractical or hazardous.^[1] This guide provides a detailed examination of the structure and bonding of **benzyltrimethylammonium tribromide**, compiled from available spectroscopic and crystallographic data, alongside relevant experimental protocols.

Molecular Structure and Bonding

While a complete single-crystal X-ray diffraction study for **benzyltrimethylammonium tribromide** is not publicly available, a comprehensive understanding of its structure can be built from the analysis of its constituent ions: the benzyltrimethylammonium cation ($[C_6H_5CH_2N(CH_3)_3]^+$) and the tribromide anion (Br_3^-).

The Benzyltrimethylammonium Cation

The structure of the benzyltrimethylammonium cation is well-characterized through X-ray crystallography of its simpler halide salts, such as benzyltrimethylammonium bromide. The central nitrogen atom is bonded to three methyl groups and one benzyl group in a tetrahedral geometry.

The key structural features of the cation are:

- Tetrahedral Nitrogen Center: The coordination around the quaternary nitrogen atom is approximately tetrahedral.
- Planar Benzyl Group: The phenyl ring of the benzyl group is planar.
- Conformation: The orientation of the benzyl group relative to the trimethylammonium headgroup can vary, but it generally adopts a staggered conformation to minimize steric hindrance.

The Tribromide Anion

The tribromide anion (Br_3^-) is a linear or nearly linear triatomic species. The bonding in the tribromide anion is a classic example of a three-center, four-electron bond. The central bromine atom is formally neutral, while the terminal bromine atoms each bear a formal charge of $-1/2$. The $\text{Br}-\text{Br}$ bond lengths in the tribromide anion are typically longer than the $\text{Br}-\text{Br}$ bond in molecular bromine (Br_2), and they can be symmetric or asymmetric depending on the crystal packing and the nature of the counter-ion.

Physicochemical Properties

Benzyltrimethylammonium tribromide is a yellow to orange crystalline solid.^[2] It is hygroscopic and sensitive to light.

Property	Value	Reference
Molecular Formula	$C_{10}H_{16}Br_3N$	[3]
Molecular Weight	389.96 g/mol	[3]
Melting Point	100-103 °C	[2]
Appearance	Light yellow to brown powder/crystal	[2]
Solubility	Slightly soluble in DMSO and Methanol	[4]

Vibrational Spectroscopy

The vibrational spectrum of **benzyltrimethylammonium tribromide** is a composite of the vibrational modes of the benzyltrimethylammonium cation and the tribromide anion.

Expected Vibrational Modes

Wavenumber (cm ⁻¹)	Assignment	Ion
~3000	C-H stretching (aromatic and aliphatic)	Cation
~1600, ~1480, ~1450	C=C stretching (aromatic ring)	Cation
~1400	CH ₂ scissoring	Cation
~970	C-N stretching	Cation
~760	CH ₃ rocking	Cation
~170 (symmetric stretch)	Br-Br stretching	Anion
~200 (asymmetric stretch)	Br-Br stretching	Anion

Note: The exact positions of the peaks can vary depending on the crystalline environment.

Experimental Protocols

Synthesis of Benzyltrimethylammonium Tribromide

A common method for the synthesis of **benzyltrimethylammonium tribromide** involves the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid in an aqueous solution.[4]

Materials:

- Benzyltrimethylammonium chloride
- Sodium bromate (NaBrO_3)
- Hydrobromic acid (HBr , 48%)
- Dichloromethane (CH_2Cl_2)
- Water

Procedure:

- Dissolve benzyltrimethylammonium chloride in water.
- Separately, prepare a solution of sodium bromate in water.
- Cool the benzyltrimethylammonium chloride solution in an ice bath.
- Slowly add the sodium bromate solution to the cooled benzyltrimethylammonium chloride solution with stirring.
- Slowly add hydrobromic acid to the mixture. An orange precipitate of **benzyltrimethylammonium tribromide** will form.
- Continue stirring for a designated period to ensure complete reaction.
- Collect the precipitate by vacuum filtration and wash with cold water.
- The crude product can be recrystallized from a suitable solvent system, such as a dichloromethane-methanol mixture.[1]

FT-IR Spectroscopy

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with a KBr beam splitter and a DTGS detector.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the **benzyltrimethylammonium tribromide** sample with anhydrous potassium bromide (KBr) in an agate mortar. The sample concentration should be approximately 1% by weight.
- Transfer the resulting powder into a pellet-forming die.
- Press the powder under high pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

Instrumentation:

- A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm diode laser) and a CCD detector.

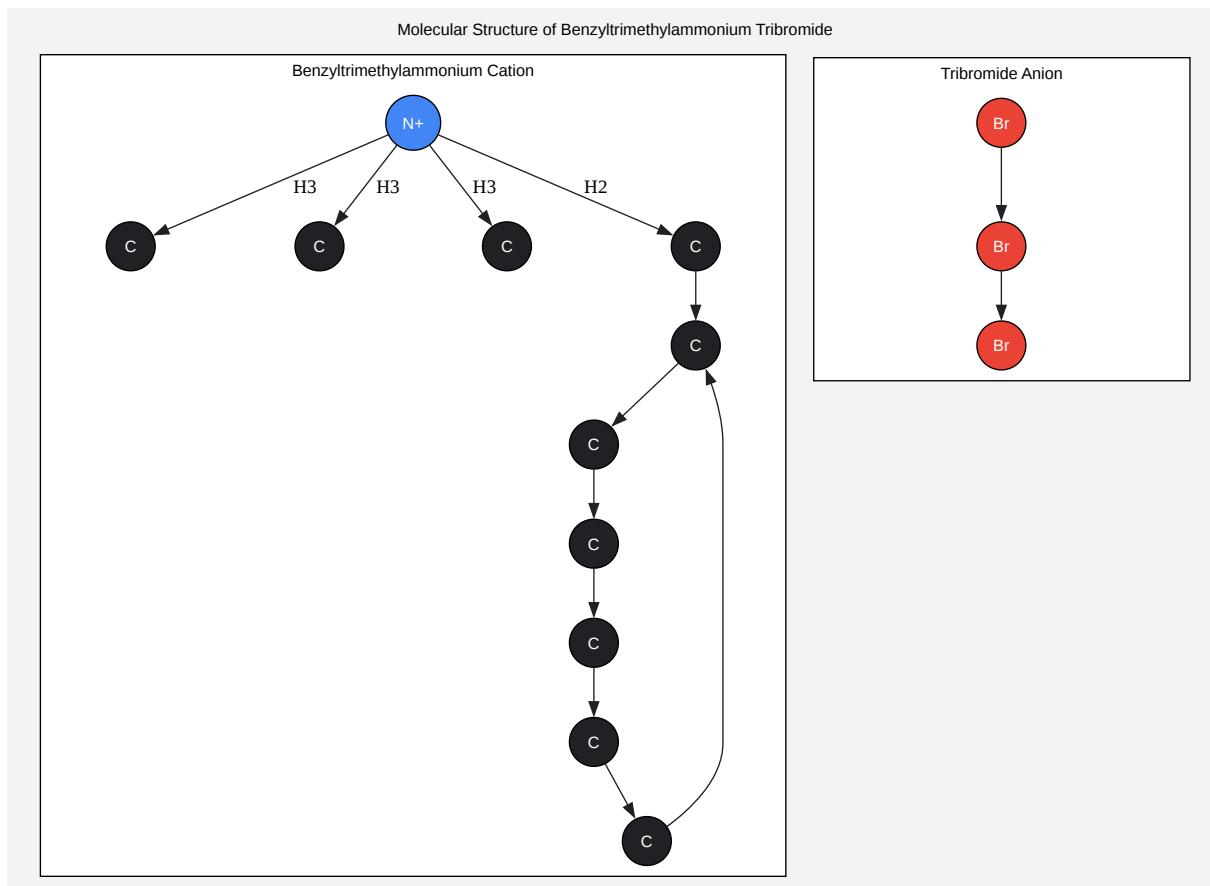
Sample Preparation:

- Place a small amount of the crystalline **benzyltrimethylammonium tribromide** sample onto a microscope slide or into a capillary tube.

Data Acquisition:

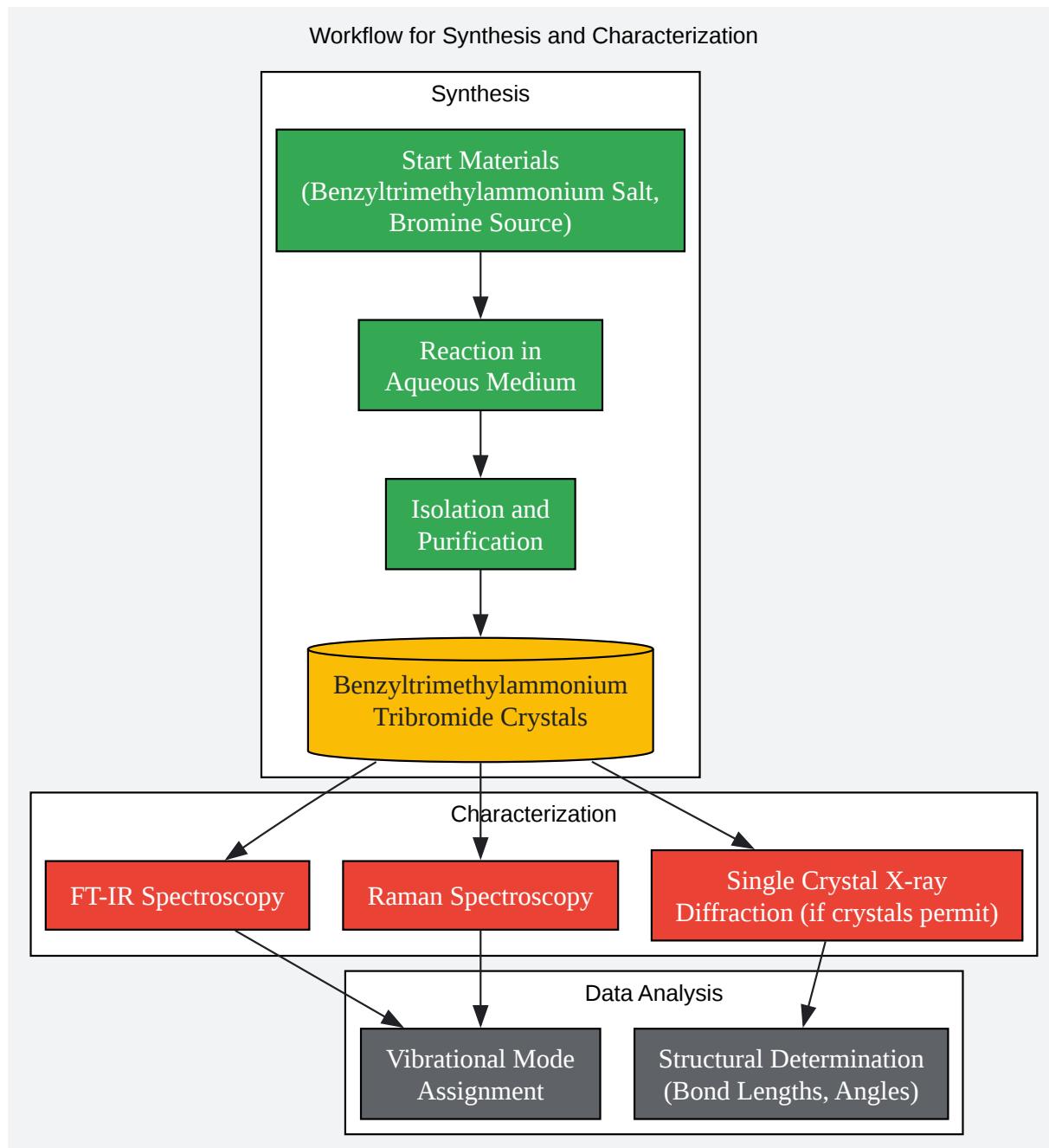
- Focus the laser beam onto the sample.
- Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3200 cm^{-1}) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

Visualizations



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Caption: Molecular structure of the Benzyltrimethylammonium and Tribromide ions.

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Caption: Logical workflow for the synthesis and characterization of **Benzyltrimethylammonium Tribromide**.

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